molecular formula C8H12O2 B8737945 ethyl 2-ethenylcyclopropane-1-carboxylate CAS No. 3278-21-5

ethyl 2-ethenylcyclopropane-1-carboxylate

Cat. No. B8737945
Key on ui cas rn: 3278-21-5
M. Wt: 140.18 g/mol
InChI Key: RKAUCEKHTPZRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922748

Procedure details

Butadiene (200 ml , Aldrich) condensed at -70° was transferred to a glass lined autoclave vessel and ethyl diazoacetate (20 g, 0.175 mol, Aldrich) and rhodium acetate dimer (0.3 g, Aldrich) added. The suspension was stirred in a sealed autoclave for 24 hours at ambient temperature. The contents were diluted with 2% diethyl ether in pentane and passed through a silica pad (50 g). The pad was washed with a little ethanol and further ether-pentane. The eluant containing ethanol was treated separately. The organic phases were concentrated at reduced pressure (<5°) and subjected to short path bulb to bulb disillation (90-105° at 12 mm) to give the product as a colourless liquid (14.6 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
rhodium acetate dimer
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4].[N+](=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N-]>C(OCC)C.CCCCC.CC([O-])=O.CC([O-])=O.CC([O-])=O.CC([O-])=O.[Rh+2].[Rh+2]>[CH:2]([CH:3]1[CH2:4][CH:7]1[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH2:1] |f:4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C=CC=C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
rhodium acetate dimer
Quantity
0.3 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred in a sealed autoclave for 24 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The pad was washed with a little ethanol and further ether-pentane
ADDITION
Type
ADDITION
Details
The eluant containing ethanol
ADDITION
Type
ADDITION
Details
was treated separately
CONCENTRATION
Type
CONCENTRATION
Details
The organic phases were concentrated at reduced pressure (<5°)
CUSTOM
Type
CUSTOM
Details
subjected to short path bulb to bulb disillation (90-105° at 12 mm)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=C)C1C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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